molecular formula C12H7FN2O B6145483 5-(4-fluorophenoxy)pyridine-2-carbonitrile CAS No. 1312596-72-7

5-(4-fluorophenoxy)pyridine-2-carbonitrile

Cat. No. B6145483
CAS RN: 1312596-72-7
M. Wt: 214.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenoxy)pyridine-2-carbonitrile (5FPCN) is a synthetic compound that has been used for a wide range of scientific research applications. It is a highly versatile compound that has been used in numerous areas of research, including organic and analytical chemistry, pharmacology, and biochemistry. 5FPCN is a key component of many synthetic and natural products, and its properties and applications have been studied extensively.

Scientific Research Applications

5-(4-fluorophenoxy)pyridine-2-carbonitrile has a wide range of scientific research applications. It has been used in the synthesis of a number of biologically active compounds, such as 4-fluoro-2-hydroxybenzoic acid, 4-fluoro-2-hydroxybenzaldehyde, and 4-fluoro-2-hydroxybenzamide. 5-(4-fluorophenoxy)pyridine-2-carbonitrile has also been used in the preparation of a variety of heterocyclic compounds, including pyridines, pyrimidines, and quinolines. Additionally, 5-(4-fluorophenoxy)pyridine-2-carbonitrile has been used in the synthesis of a number of pharmaceuticals, such as the anti-malarial drug primaquine.

Mechanism of Action

5-(4-fluorophenoxy)pyridine-2-carbonitrile acts as a substrate for the enzyme cytochrome P450 (CYP450). CYP450 is an important enzyme involved in the metabolism of many drugs and other substances. When 5-(4-fluorophenoxy)pyridine-2-carbonitrile is metabolized by CYP450, it is converted to 4-fluoro-2-hydroxybenzoic acid, which is then further metabolized to 4-fluoro-2-hydroxybenzaldehyde and 4-fluoro-2-hydroxybenzamide. These compounds are then further metabolized to form a variety of other compounds, including 4-fluoro-2-hydroxybenzoylglycine, 4-fluoro-2-hydroxybenzoylglycine-glutathione, and 4-fluoro-2-hydroxybenzoylglycine-glutathione-glutathione disulfide.
Biochemical and Physiological Effects
5-(4-fluorophenoxy)pyridine-2-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme CYP450, which can lead to increased levels of certain drugs in the body. Additionally, 5-(4-fluorophenoxy)pyridine-2-carbonitrile has been shown to increase the activity of certain enzymes involved in the metabolism of drugs, such as CYP3A4 and CYP2D6. 5-(4-fluorophenoxy)pyridine-2-carbonitrile has also been shown to have anti-inflammatory and anti-cancer properties, as well as to inhibit the growth of certain bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

The use of 5-(4-fluorophenoxy)pyridine-2-carbonitrile in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is widely available. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. However, there are also some limitations to the use of 5-(4-fluorophenoxy)pyridine-2-carbonitrile in laboratory experiments. It has been shown to be toxic to certain organisms and can cause irritation to the skin and eyes. Additionally, it can be difficult to purify and can be degraded by UV light.

Future Directions

There are a number of potential future directions for the use of 5-(4-fluorophenoxy)pyridine-2-carbonitrile. It could be used to develop new drugs for the treatment of various diseases, such as cancer and infectious diseases. Additionally, it could be used to develop new analytical tools for the detection and quantification of drugs and other substances. 5-(4-fluorophenoxy)pyridine-2-carbonitrile could also be used to develop new materials for use in a variety of applications, such as biomedical and pharmaceutical applications. Finally, it could be used to develop new methods for the synthesis of other compounds, such as heterocyclic compounds.

Synthesis Methods

The synthesis of 5-(4-fluorophenoxy)pyridine-2-carbonitrile involves the reaction of 4-fluorophenol and pyridine-2-carbonitrile in aqueous acetic acid at a temperature of 80°C. The reaction is carried out in a sealed reaction vessel and the resulting product is filtered and washed with water. The yield of 5-(4-fluorophenoxy)pyridine-2-carbonitrile is typically in the range of 80-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-fluorophenoxy)pyridine-2-carbonitrile involves the reaction of 4-fluorophenol with 2-chloropyridine-5-carbonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "4-fluorophenol", "2-chloropyridine-5-carbonitrile", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-fluorophenol to a mixture of 2-chloropyridine-5-carbonitrile and base in a suitable solvent (e.g. DMF, DMSO)", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool and then filter the resulting solid", "Wash the solid with a suitable solvent (e.g. ethanol) to obtain the pure product" ] }

CAS RN

1312596-72-7

Product Name

5-(4-fluorophenoxy)pyridine-2-carbonitrile

Molecular Formula

C12H7FN2O

Molecular Weight

214.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.